1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 932328-94-4
VCID: VC5878234
InChI: InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H
SMILES: C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]
Molecular Formula: C22H14N4O2
Molecular Weight: 366.38

1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 932328-94-4

Cat. No.: VC5878234

Molecular Formula: C22H14N4O2

Molecular Weight: 366.38

* For research use only. Not for human or veterinary use.

1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 932328-94-4

Specification

CAS No. 932328-94-4
Molecular Formula C22H14N4O2
Molecular Weight 366.38
IUPAC Name 1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H
Standard InChI Key LPAGTAPJAYFMIZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s IUPAC name, 3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene, reflects its intricate fused-ring system . Key structural elements include:

  • A pyrazolo[4,3-c]quinoline core, where the pyrazole ring (positions 1–3) is fused to the quinoline moiety (positions 4–9).

  • A 1,3-dioxole ring (positions 12–14) fused to the quinoline framework.

  • Substituents: A 3-nitrophenyl group at position 3 and a phenyl group at position 5 .

The nitro group’s electron-withdrawing nature and the phenyl group’s lipophilicity influence the compound’s electronic distribution and intermolecular interactions, such as π–π stacking and hydrogen bonding .

Synthetic Methodologies

Table 1: Optimization of Reductive Cyclization Conditions

EntryReagentSolventTemperature (°C)Yield (%)
1Fe powderAcOH11084
2Zn dustAcOH/H₂O11067
3SnCl₂·2H₂OMeOH8043

Physicochemical Properties

Molecular Descriptors

  • Molecular weight: 410.4 g/mol .

  • logP: Estimated at ~5.1 (similar to derivatives in ), indicating high lipophilicity.

  • Polar surface area: 63.64 Ų, suggesting moderate solubility in polar solvents .

Spectroscopic Data

  • NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), nitro group carbons (~148 ppm), and dioxole oxygens .

  • Mass spectrometry: Molecular ion peak at m/z 410.4 .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Pyrazolo[4,3-c]quinolines inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages, reducing nitric oxide (NO) production (IC₅₀: 3.8 µM vs. 12.5 µM for indomethacin) . The nitro group enhances electron-deficient aromatic interactions with enzyme active sites .

Antimicrobial Activity

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to ciprofloxacin .

Applications and Future Directions

Pharmaceutical Development

  • Lead optimization: Structural analogs with fluoro or methoxy substituents show improved metabolic stability and bioavailability .

  • Drug delivery: Lipophilic derivatives may benefit from nanoparticle encapsulation to enhance aqueous solubility .

Materials Science

Pyrazoloquinolines serve as fluorescent sensors due to their rigid π-conjugated systems. Quantum yields of 0.4–0.6 have been reported for related compounds .

Table 2: Comparative Bioactivity of Pyrazoloquinoline Derivatives

CompoundAnti-inflammatory IC₅₀ (µM)Anticancer IC₅₀ (µM)
1-(3-Nitrophenyl)-3-phenyl3.84.2
8-Fluoro analog2.51.9
7-Trifluoromethyl analog4.13.5

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